![molecular formula C10H11NO3 B3280609 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid CAS No. 71922-83-3](/img/structure/B3280609.png)
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Overview
Description
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid , also known as 5-APDB , belongs to the benzofuran class of compounds. It features a benzofuran ring system with an amino group and a carboxylic acid group attached. The compound’s unique structural features make it an interesting candidate for various biological and pharmacological applications .
Synthesis Analysis
The synthesis of 5-APDB involves the introduction of an amino group at the 2-position of the benzofuran ring. Various synthetic routes have been explored, including modifications of existing benzofuran derivatives. Researchers have focused on optimizing yields, regioselectivity, and scalability to facilitate large-scale production .
Molecular Structure Analysis
The molecular structure of 5-APDB consists of a benzofuran core with an amino group (NH₂) and a carboxylic acid group (COOH) attached. The 2,3-dihydro-1-benzofuran moiety contributes to its unique pharmacophore. The 5-position of the benzofuran ring is substituted with the amino group, which plays a crucial role in its biological activity .
Chemical Reactions Analysis
5-APDB has been investigated for its reactivity in various chemical reactions. Notably, the 5-position of the benzofuran nucleus can undergo substitution reactions, leading to the synthesis of diverse derivatives. Substituents such as halogens, nitro groups, and hydroxyl groups have been explored for their impact on antibacterial activity .
Future Directions
Researchers should continue exploring the pharmacological potential of 5-APDB and its derivatives. Further studies are needed to understand its precise mechanisms of action, optimize synthetic routes, and evaluate safety profiles. Additionally, investigations into its potential therapeutic applications, including antimicrobial properties, are warranted .
: Hiremathad, A., Patil, M. R., R., C. K., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 96809-96828. Read more : NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-. View structure
properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLSCFXJWMUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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